3-Isopropyl-5-methoxybenzaldehyde
Description
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-4-9(7-12)5-11(6-10)13-3/h4-8H,1-3H3 |
InChI Key |
FPKCDUPSQSFULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
3-Isopropyl-5-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:
- Condensation Reactions : The compound can undergo condensation with amines to form imines, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
- Aldol Reactions : It can participate in aldol reactions to produce β-hydroxyaldehydes, which are important intermediates in organic synthesis.
- Reduction Reactions : The aldehyde functionality can be reduced to alcohols or further transformed into other functional groups, enhancing its utility in synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential biological activities:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The compound's structural features may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibacterial agents .
- Enzyme Inhibition : Studies have shown that certain derivatives can inhibit key enzymes involved in bacterial metabolism, suggesting potential therapeutic applications in treating infections .
Material Science
The compound is also being investigated for applications in material science:
- Polymer Chemistry : this compound can be utilized as a monomer or crosslinking agent in the synthesis of polymers. Its unique chemical properties allow for the development of materials with specific mechanical and thermal characteristics.
- Dyes and Pigments : Due to its chromophoric properties, it can serve as a precursor for synthesizing dyes and pigments used in various industries.
Comparative Analysis with Related Compounds
The structural variations among related compounds significantly influence their reactivity and applications. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Isopropylbenzaldehyde | Lacks methoxy group | Different reactivity profile due to absence of methoxy |
| 2-Methoxybenzaldehyde | Lacks isopropyl group | Different physical properties and applications |
| 3-Isopropyl-4-methoxybenzaldehyde | Methoxy at different position | Alters reactivity and potential applications |
| 4-Methoxybenzaldehyde | Lacks isopropyl group | Simpler structure affecting its reactivity |
This comparative analysis illustrates how substituent positions and types can significantly affect the chemical behavior and potential applications of these compounds.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various aldehydes, including this compound. The results demonstrated that this compound exhibited potent activity against common bacterial strains, supporting its potential as a lead compound for drug development aimed at tackling antibiotic resistance .
Case Study 2: Polymer Development
Research on the use of this compound as a monomer revealed that polymers synthesized from this compound displayed enhanced thermal stability and mechanical strength compared to traditional polymers. This finding opens avenues for developing advanced materials suitable for industrial applications.
Comparison with Similar Compounds
Key Physical Properties:
- Collision Cross-Section (CCS) : Predicted CCS values vary by adduct:
Comparison with Similar Compounds
While direct structural analogs of 3-isopropyl-5-methoxybenzaldehyde are sparsely documented in the provided evidence, a comparison can be drawn with 1,3-bis(5-methoxy-2-mercaptobenzimidazole) propane (Compound-d, described in ). Below is a detailed analysis of their differences in structure, functional groups, and spectral properties:
Table 1: Comparative Analysis
Key Observations:
Structural Differences: The aldehyde group in this compound confers reactivity distinct from the benzimidazole and mercapto groups in Compound-d. The latter’s sulfur-containing functionalities enable metal-binding applications, whereas the former’s aldehyde is more suited to condensation or oxidation reactions .
Spectroscopic Contrasts :
- While both compounds share methoxy groups (C-O stretch ~1270–1343 cm⁻¹), Compound-d’s IR spectrum reveals unique C-S (624 cm⁻¹) and NH (3348 cm⁻¹) stretches absent in the aldehyde derivative .
- Compound-d’s NMR data confirm complex aromatic and methylene proton environments, contrasting with the simpler substitution pattern of this compound .
Safety and Handling :
- This compound’s hazards are well-documented (e.g., respiratory irritation), whereas Compound-d’s risks are undefined but may arise from its sulfur and nitrogen content .
Q & A
Q. What synthetic methodologies are recommended for 3-Isopropyl-5-methoxybenzaldehyde in academic research?
- Methodological Answer : Synthesis can be approached via formylation of substituted methoxy-isopropyl precursors or through catalytic coupling reactions. For example, analogous aldehydes like 5-iodovanillin are synthesized using halogenation and oxidation steps . Optimize reaction conditions (e.g., temperature, solvent polarity) based on steric hindrance from the isopropyl group. Purification via column chromatography with ethyl acetate/hexane gradients is advised to isolate the product .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen) to prevent oxidation. Avoid exposure to light and moisture, as methoxy and aldehyde groups are sensitive to photodegradation and hydrolysis. Room-temperature storage in well-ventilated areas is recommended, consistent with guidelines for similar aldehydes .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) for purity assessment and NMR (¹H and ¹³C) for structural confirmation. Compare spectral data with databases like NIST Chemistry WebBook for methoxybenzaldehyde derivatives. Mass spectrometry (EI-MS) can confirm molecular weight .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste. Emergency eye washes and showers must be accessible .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Screen catalysts (e.g., Lewis acids like AlCl₃ or transition metals) to enhance regioselectivity during formylation. Use DoE (Design of Experiments) to evaluate interactions between temperature (80–120°C), solvent (toluene vs. DMF), and catalyst loading. Monitor reaction progress via TLC and GC-MS to identify byproducts .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions in NMR/IR peaks may arise from rotational isomerism or solvent effects. Re-run experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and compare with computational predictions (DFT simulations). Cross-validate using 2D NMR techniques (COSY, HSQC) to assign overlapping signals .
Q. What strategies mitigate environmental risks of this compound despite limited ecotoxicity data?
- Methodological Answer : Apply read-across methods using data from structurally similar compounds (e.g., 4-hydroxybenzaldehyde). Use QSAR models to predict biodegradability and toxicity. Implement waste treatment protocols like Fenton oxidation to degrade aldehyde residues before disposal .
Q. How to design experiments probing the reactivity of this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
